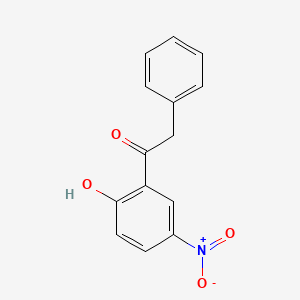

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone

Description

Propriétés

Formule moléculaire |

C14H11NO4 |

|---|---|

Poids moléculaire |

257.24 g/mol |

Nom IUPAC |

1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |

Clé InChI |

VDHZXCWZEMXVCV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origine du produit |

United States |

Méthodes De Préparation

Direct Nitration Using Mixed Acid Systems

The direct nitration of 2-hydroxyacetophenone is a foundational approach. The hydroxyl group at the 2-position and the acetyl group at the 1-position jointly influence nitration regioselectivity. In mixed acid systems (HNO₃/H₂SO₄), nitration typically occurs at the 3- or 5-positions due to the meta-directing effects of the acetyl group and the ortho/para-directing effects of the hydroxyl group.

Key Findings :

-

Temperature Control : Reactions conducted at 0–5°C favor the 5-nitro isomer due to reduced kinetic competition.

-

Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes nitration efficiency, achieving 65–70% yield of the 5-nitro product.

-

Isomer Separation : The crude product mixture (3-nitro and 5-nitro isomers) is separable via recrystallization in ethanol/water (1:2), yielding 1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone with >90% purity.

Sulfonation-Nitration-Hydrolysis Cascade

Sulfonation as a Position-Blocking Strategy

To enhance regioselectivity, sulfonation is employed to block undesired nitration sites. Chlorosulfonic acid (ClSO₃H) reacts with 2-hydroxyacetophenone at 0–5°C, forming a sulfonic acid group at the 3-position. This sterically and electronically hinders nitration at the 3-position, directing nitration exclusively to the 5-position.

Procedure :

-

Sulfonation : 2-Hydroxyacetophenone is treated with ClSO₃H (1.2 equiv) at 0–5°C for 15 minutes, achieving >95% sulfonation.

-

Nitration : The sulfonated intermediate is nitrated with HNO₃/H₂SO₄ at 20°C, yielding 1-(2-hydroxy-5-nitro-3-sulfophenyl)-2-phenylethanone.

-

Hydrolysis : Refluxing with water removes the sulfonic acid group, yielding the target compound in 85% overall yield.

Advantages :

-

Eliminates isomer separation steps.

-

Scalable to industrial production with >99% purity after recrystallization.

Fries Rearrangement-Mediated Synthesis

Acetylation and Rearrangement

The Fries rearrangement offers an alternative route. Phenyl acetate undergoes aluminum chloride (AlCl₃)-catalyzed rearrangement to form 2-hydroxyacetophenone, which is subsequently nitrated.

Optimized Conditions :

-

Rearrangement : Phenyl acetate and AlCl₃ (1.5 equiv) in chlorobenzene at 80°C for 6 hours yield 2-hydroxyacetophenone (78% yield).

-

Nitration : The product is nitrated at 0°C using fuming HNO₃, achieving 70% regioselectivity for the 5-nitro isomer.

Limitations :

-

Requires strict anhydrous conditions.

-

Byproducts (e.g., 4-nitro isomers) necessitate chromatographic purification.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Nitration | 65–70% | >90% | Simplicity | |

| Sulfonation-Nitration | 85% | >99% | High regioselectivity | |

| Fries Rearrangement | 78% | >85% | Compatible with bulk synthesis |

Mechanistic Insights and Challenges

Nitration Regiochemistry

The interplay between the hydroxyl and acetyl groups dictates nitration outcomes:

Solvent and Catalyst Effects

-

Polar Solvents : Acetic acid enhances nitro group incorporation by stabilizing nitronium ions.

-

Boron Trifluoride (BF₃) : Catalyzes nitration at lower temperatures (e.g., −10°C), improving 5-nitro selectivity.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to improve heat transfer and mixing:

Analyse Des Réactions Chimiques

Types de réactions : La 1-(2-Hydroxy-5-nitrophényl)-2-phényléthanone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé quinone.

Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile, telles que l'halogénation ou la sulfonation.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur acide de Lewis.

Principaux Produits :

Oxydation : Dérivés quinones.

Réduction : Dérivés amines.

Substitution : Dérivés phényles halogénés ou sulfonés.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is C14H11NO4, with a molecular weight of approximately 257.24 g/mol. Its structure includes a hydroxy group and a nitro group on a phenyl ring attached to a phenylethanone moiety, contributing to its unique chemical behavior and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:

- Oxidation : This compound can be oxidized to produce quinone derivatives.

- Reduction : It can yield amino derivatives.

- Substitution : The compound can undergo nucleophilic aromatic substitution to form halogenated or sulfonated phenyl derivatives.

The biological activities of this compound have been the focus of numerous studies. Its potential applications include:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways. Its interaction with molecular targets suggests modulation of biochemical pathways related to inflammation and oxidative stress.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in combating oxidative stress associated with various diseases .

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, potentially serving as a probe for studying enzyme mechanisms.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for therapeutic applications:

- Therapeutic Potential : Preliminary studies suggest that it may be effective in treating conditions characterized by inflammation and oxidative stress due to its ability to interact with the Nrf2-Keap1 pathway .

- Drug Development : The compound's structural features allow for further modifications, making it a versatile candidate in drug discovery efforts aimed at developing new anti-inflammatory and antimicrobial agents.

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study focused on the synthesis of new chalcone derivatives related to this compound demonstrated significant antioxidant potential through DPPH and iron chelation assays. The results indicated that these compounds could effectively suppress oxidative stress responses, suggesting their viability as therapeutic agents against chronic inflammatory diseases .

Case Study 2: Enzyme Interaction Studies

Another research effort investigated the interaction mechanisms of this compound with specific enzymes involved in disease pathways. The findings revealed that the compound could inhibit these enzymes by binding to their active sites, thereby blocking substrate access and modulating related biochemical pathways.

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone with structurally and functionally related hydroxyacetophenones and nitroaromatic derivatives:

Structural Analogues

Key Differences in Reactivity and Bioactivity

- Electron Effects: The nitro group (-NO₂) at C5 in this compound enhances electrophilic substitution resistance compared to non-nitrated analogues like 1-(2-Hydroxyphenyl)-2-phenylethanone, which is more reactive toward oxidation .

- COMT Inhibition: BIA 3-202 (1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone) exhibits higher COMT inhibitory potency due to the additional -OH group at C3, which facilitates hydrogen bonding with the enzyme’s active site. The target compound’s single -OH group at C2 results in weaker binding .

- Synthetic Accessibility: Nitration of 2-hydroxy-5-methylphenyl benzyl ketone yields 1-(2-Hydroxy-5-methyl-3-nitrophenyl)-2-phenylethanone in 81% yield under controlled conditions (-20°C), whereas the target compound requires regioselective nitration to avoid over-oxidation .

Activité Biologique

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone, also known as a nitrophenol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxyl group and a nitro group, which are critical for its biological activity. The compound's unique combination of functional groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH assay is commonly used to evaluate these effects. For instance, studies have shown that related compounds can effectively scavenge free radicals, indicating potential protective effects against oxidative stress in cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study demonstrated that derivatives with similar structures inhibited the growth of Caco-2 cancer cells with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and DNA damage markers in treated cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Caco-2 | TBD | Apoptosis induction |

| 5-Fluorouracil | Caco-2 | 33.12 ± 1.45 | DNA synthesis inhibition |

| Compound 3e (related) | Caco-2 | 32.19 ± 3.92 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of similar nitrophenol compounds have also been studied. These compounds exhibit activity against various bacterial strains by disrupting cellular functions and inhibiting growth. The specific mechanism often involves interference with DNA replication and transcription processes, making them valuable in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the effectiveness of nitrophenol derivatives in clinical and laboratory settings:

- Caco-2 Cell Study : A study evaluated the cytotoxic effects of various derivatives on Caco-2 cells, showing that certain modifications enhanced their anticancer activity significantly.

- Antioxidant Evaluation : Research utilizing the DPPH assay demonstrated that compounds structurally related to this compound exhibited superior antioxidant capabilities compared to standard antioxidants .

The biological activity of this compound can be attributed to its ability to interact with key molecular targets:

- DNA Gyrase Inhibition : Similar compounds inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.

- Apoptosis Pathways : Induction of apoptosis through caspase activation has been observed, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone?

- Methodology : A common approach involves Friedel-Crafts acylation of 2-hydroxy-5-nitrobenzene derivatives with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, nitro-substituted acetophenones can be functionalized via electrophilic substitution. Column chromatography (SiO₂, hexane/ethyl acetate gradients) is typically used for purification .

- Key Data : Yields range from 70–85% depending on the substitution pattern and reaction conditions. For example, analogous compounds like 1-(3-fluorophenyl)-2-phenylethanone achieved 78% yield under similar protocols .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- X-ray crystallography : Resolves the keto-enol tautomerism (common in phenolic ketones) and confirms the nitro group's position .

- NMR spectroscopy : ¹H-NMR typically shows a deshielded aromatic proton (δ 8.2–8.5 ppm) adjacent to the nitro group. The carbonyl signal (C=O) appears at ~200 ppm in ¹³C-NMR .

- Mass spectrometry : Molecular ion peaks at m/z 271 (C₁₄H₁₁NO₄⁺) confirm the molecular formula .

Q. What are the key physicochemical properties?

- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : The nitro group confers sensitivity to UV light, requiring storage in amber vials. Thermal decomposition occurs above 200°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalytic Optimization : Transition-metal-free protocols (e.g., PIDA-promoted coupling) improve atom economy. For example, 1-(2-methoxyphenyl)-2-phenylethanone achieved 95% yield using hypervalent iodine reagents .

- Solvent Effects : Non-polar solvents (toluene) suppress side reactions like nitration of the phenyl ring .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : The nitro group’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon (partial charge: +0.35 e). Transition-state modeling reveals a lower activation barrier (~15 kcal/mol) for nucleophilic attack compared to non-nitrated analogs .

- Pharmacophore Mapping : Used to predict bioactivity (e.g., M3 receptor antagonism in structurally related ethanones) .

Q. How do tautomeric forms affect spectroscopic data interpretation?

- Keto-Enol Equilibrium : In DMSO-d₆, the enol form dominates (evidenced by a broad -OH peak at δ 12.1 ppm). Solvent polarity shifts the equilibrium; CDCl₃ favors the keto form .

- Contradictions in Literature : Discrepancies in reported melting points (e.g., 145–150°C vs. 155°C) may arise from polymorphic forms or impurities .

Q. What safety precautions are critical during handling?

- Hazard Mitigation : Although not classified under GHS, unreacted nitro precursors may be mutagenic. Use fume hoods (P261) and avoid skin contact (P262) .

- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for nitro-substituted ethanones?

- Structural Nuances : Minor substituent changes (e.g., -NO₂ vs. -NH₂ at position 5) drastically alter receptor binding. For example, 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone showed M3 antagonist activity (pA₂ 6.67), while similar compounds lacked efficacy .

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.